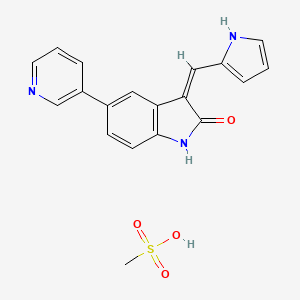

![molecular formula C30H31F6N5O6 B10763770 N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763770.png)

N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML395, also known as VU0468809, is a highly potent, selective, and direct allosteric inhibitor of phospholipase D2 (PLD2). It exhibits an IC₅₀ value of 360 nM and shows over 80-fold selectivity for PLD2 over phospholipase D1 (PLD1). This compound is cell permeable and has been shown to permeate the blood-brain barrier .

Preparation Methods

ML395 is a triazaspirone derivative. The synthetic route involves the chemical optimization of the halopemide-derived family of dual phospholipase D1/2 inhibitors. The preparation process includes several steps of organic synthesis, starting from commercially available starting materials and involving multiple reaction steps such as condensation, cyclization, and purification .

Chemical Reactions Analysis

ML395 undergoes various chemical reactions, including:

Oxidation: ML395 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: ML395 can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ML395 has a wide range of scientific research applications:

Chemistry: It is used as a probe in chemical biology to study the role of phospholipase D2 in various biochemical pathways.

Biology: ML395 is employed in cellular assays to investigate its effects on cell signaling and metabolism.

Medicine: It has shown potential as an antiviral agent, protecting cells from multiple strains of influenza virus when pre-treated with this compound.

Industry: ML395 is used in drug discovery and development, particularly in the search for new therapeutic agents targeting phospholipase D2

Mechanism of Action

ML395 exerts its effects by selectively inhibiting phospholipase D2. It binds to an allosteric site on the enzyme, preventing its activation and subsequent production of phosphatidic acid, a critical lipid second messenger involved in various signaling pathways. This inhibition disrupts the downstream signaling processes mediated by phosphatidic acid, leading to the observed biological effects .

Comparison with Similar Compounds

ML395 is unique in its high selectivity for phospholipase D2 over phospholipase D1. Similar compounds include:

FIPI: Another phospholipase D inhibitor, but with less selectivity for PLD2.

ML298: A related compound with different selectivity and potency profiles.

VU0155069: Another inhibitor with distinct pharmacological properties.

Compared to these compounds, ML395 stands out due to its improved physiochemical properties, better pharmacokinetic profile, and broader antiviral activity .

Properties

Molecular Formula |

C30H31F6N5O6 |

|---|---|

Molecular Weight |

671.6 g/mol |

IUPAC Name |

N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H29N5O2.2C2HF3O2/c32-24(23-8-7-21-5-1-2-6-22(21)16-23)28-12-15-30-13-9-26(10-14-30)25(33)29-19-31(26)18-20-4-3-11-27-17-20;2*3-2(4,5)1(6)7/h1-8,11,16-17H,9-10,12-15,18-19H2,(H,28,32)(H,29,33);2*(H,6,7) |

InChI Key |

GSNKSLMGWRDHJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2CC3=CN=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-methyl-9-[(3-methylazetidin-3-yl)amino]-8-(trifluoromethyl)-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one](/img/structure/B10763687.png)

![[[[(2R,3R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763696.png)

![17-Acetyl-11-(4-acetylphenyl)-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10763704.png)

![3,5-Dibromo-3'[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]-DL-thyronine](/img/structure/B10763725.png)

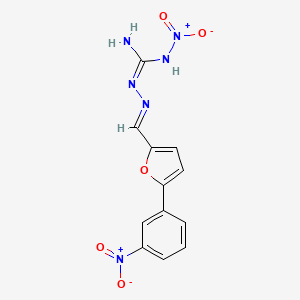

![1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763740.png)

![(9R,10S,11S,13S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B10763755.png)

![(20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl) 4-nitrobenzoate](/img/structure/B10763757.png)

![N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763759.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-ethoxyethyl)-3-oxo-1H-isoindole-4-carboxamide](/img/structure/B10763765.png)

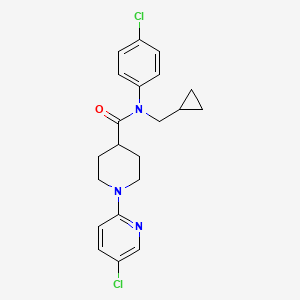

![7-(Morpholine-4-carbonyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B10763776.png)

![3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10763784.png)